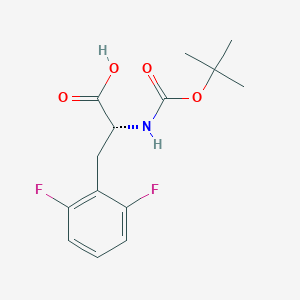

Boc-2,6-Difluoro-D-Phenylalanine

Description

The introduction of unnatural amino acids into protein and peptide structures is a powerful strategy in chemical biology and medicinal chemistry. These synthetic amino acids, which are not among the 20 naturally occurring proteinogenic amino acids, offer a way to overcome the limitations of their natural counterparts. nih.govbitesizebio.com By incorporating these modified building blocks, researchers can design molecules with improved stability, unique functionalities, and tailored biological activities.

The use of unnatural amino acids provides a rational approach to engineering proteins and peptides with enhanced physicochemical properties and biological functions. nih.gov These modifications can lead to increased resistance to enzymatic degradation, improved stability in different physiological environments, and the introduction of novel chemical handles for bioconjugation or imaging. nih.gov For instance, incorporating unnatural amino acids can enhance the binding affinity and selectivity of a peptide for its target receptor. This tailored approach allows for the fine-tuning of molecular properties to create more effective and targeted therapeutic agents. The ability to introduce specific functional groups or structural units can optimize the activity, selectivity, and stability of drug molecules.

Halogenation, and particularly fluorination, is a widely used strategy in medicinal chemistry to enhance the properties of bioactive molecules. nih.govtandfonline.com The introduction of fluorine atoms into amino acids and peptides can significantly impact their metabolic stability, membrane permeability, and binding affinity to target proteins. nih.govsioc-journal.cn The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making fluorinated compounds more resistant to metabolic breakdown. tandfonline.com

Fluorine's high electronegativity can also alter the electronic properties of a molecule, influencing its acidity, basicity, and interactions with biological targets. tandfonline.comnumberanalytics.com This can lead to improved bioavailability and enhanced therapeutic efficacy. tandfonline.comsioc-journal.cn It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom, highlighting the importance of this element in drug design. numberanalytics.com The strategic placement of fluorine can modulate a molecule's conformation and improve its selectivity for a specific biological target. sioc-journal.cn

Boc-2,6-Difluoro-D-Phenylalanine is a synthetically modified amino acid that combines several key features making it a valuable tool in advanced research. It is a derivative of D-phenylalanine, an optically active amino acid used as a chiral precursor in organic synthesis. guidechem.com The "Boc" (tert-butyloxycarbonyl) group is a common protecting group for the amino function in peptide synthesis, preventing unwanted side reactions. guidechem.comnih.govlibretexts.org This protection is typically removed with a mild acid like trifluoroacetic acid (TFA). peptide.com

The defining characteristic of this compound is the presence of two fluorine atoms at the 2 and 6 positions of the phenyl ring. This difluorination pattern significantly influences the compound's properties, making it a valuable building block for creating peptides with enhanced biological activity and stability. chemimpex.com The D-configuration of the amino acid can also contribute to increased resistance to proteolytic degradation.

| Property | 2,6-Difluorophenylalanine | Boc-2,5-difluoro-D-phenylalanine | Boc-2,6-Dichloro-D-Phenylalanine | Boc-D-phenylalanine |

|---|---|---|---|---|

| Molecular Formula | C9H9F2NO2 echemi.com | C14H17F2NO4 scbt.com | C14H17Cl2NO4 nih.gov | C14H19NO4 nih.gov |

| Molecular Weight | 201.17 g/mol echemi.com | 301.29 g/mol scbt.com | 334.2 g/mol nih.gov | 265.30 g/mol nih.gov |

| CAS Number | 32133-39-4 echemi.com | 261380-31-8 scbt.com | 261380-30-7 nih.gov | 18942-49-9 |

Detailed Research Findings

The incorporation of fluorinated phenylalanines into peptides has been a significant area of research. beilstein-journals.org Studies have shown that such modifications can lead to peptides with improved properties for various therapeutic applications, including the development of enzyme inhibitors and agents for positron emission tomography (PET) imaging. beilstein-journals.org The synthesis of fluorinated amino acids like this compound provides researchers with the necessary tools to explore these applications. The synthesis of Boc-protected amino acids typically involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc2O). guidechem.comchemicalbook.com

The D-configuration of the amino acid is also a critical feature. Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are enzymes that specifically recognize and cleave L-amino acids. This increased stability can lead to a longer duration of action for peptide-based drugs. The combination of the Boc protecting group, the difluorinated phenyl ring, and the D-stereochemistry makes this compound a highly versatile and valuable compound for the synthesis of novel peptides with enhanced therapeutic potential.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(2,6-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-9(15)5-4-6-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRFXXIFWMNGAG-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=CC=C1F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC=C1F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control of Boc 2,6 Difluoro D Phenylalanine

Strategies for N-Protection of Amino Acids, with Emphasis on Boc-Protection

In peptide synthesis and the preparation of modified amino acids, the protection of the α-amino group is a fundamental step to prevent undesired side reactions, such as self-polymerization, during subsequent chemical transformations. highfine.com Among various amine protecting groups, the tert-butoxycarbonyl (Boc) group is widely employed due to its stability under a range of conditions and its facile removal under mild acidic conditions. researchgate.netub.edu

The most common method for introducing the Boc group is through the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) in the presence of a base. researchgate.netorganic-chemistry.org The base serves to deprotonate the amino group, increasing its nucleophilicity to attack the carbonyl carbon of the Boc anhydride. The reaction is versatile and can be performed in various solvent systems, including aqueous and anhydrous conditions. organic-chemistry.orggoogle.com The process is generally high-yielding and preserves the stereochemical integrity of the starting amino acid. organic-chemistry.org

Several methodologies have been developed for the N-tert-butoxycarbonylation of amino acids, each with specific advantages.

Interactive Data Table: Comparison of Selected Boc-Protection Methods for Phenylalanine

| Method | Reagent | Base | Solvent System | Typical Conditions | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| Standard Method | Di-tert-butyl dicarbonate | NaOH | Water/tert-butyl alcohol | Room Temperature, Overnight | 78-87 | orgsyn.org |

| Guanidine Hydrochloride Catalysis | Di-tert-butyl dicarbonate | Guanidine hydrochloride (cat.) | Ethanol | 35-40°C, ~6.5h | ~90 | chemicalbook.com |

| Triethylamine Method | Di-tert-butyl dicarbonate | Triethylamine | Acetone/Water | 25°C, 4h | 87.5 | google.com |

The choice of method often depends on the specific substrate, scale of the reaction, and desired purity. For instance, catalyst-free N-tert-butoxycarbonylation in water offers an environmentally friendly and chemoselective option. organic-chemistry.org

Approaches to the Introduction of Fluorine Atoms onto the Phenylalanine Aromatic Ring

The incorporation of fluorine atoms into the phenylalanine scaffold can significantly alter the molecule's physicochemical properties, such as lipophilicity, acidity, and metabolic stability, making fluorinated phenylalanines valuable building blocks in medicinal chemistry and material science. nih.govnih.govrsc.org The introduction of fluorine can be achieved either by starting with pre-fluorinated building blocks or by direct fluorination of a phenylalanine precursor. rsc.org

Achieving a specific 2,6-disubstitution pattern on the phenyl ring requires highly regioselective synthetic strategies. Direct electrophilic fluorination of phenylalanine itself typically results in a mixture of ortho, meta, and para isomers, with the ortho position often being a major product but rarely exclusive. nih.gov Therefore, building-block approaches are generally preferred for synthesizing specifically substituted analogs like 2,6-difluorophenylalanine.

One effective strategy involves the use of a pre-functionalized aromatic ring, such as 2,6-difluorobenzyl bromide or iodide. This electrophilic building block can then be coupled with a nucleophilic glycine equivalent to construct the amino acid backbone. This approach ensures that the fluorine atoms are precisely located at the desired 2 and 6 positions of the phenyl ring.

Establishing the D-configuration at the α-carbon is a critical challenge in the synthesis of Boc-2,6-Difluoro-D-Phenylalanine. Asymmetric synthesis methods are employed to control the stereochemical outcome.

A prominent method involves the use of chiral auxiliaries, which temporarily introduce a chiral element to the molecule, direct the stereochemical course of a reaction, and are subsequently removed. The Schöllkopf chiral auxiliary, specifically (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is a well-established reagent for the asymmetric synthesis of α-amino acids. nih.gov The synthesis of the D-enantiomer can be achieved by alkylating the corresponding (2R)-Schöllkopf reagent with 2,6-difluorobenzyl bromide. The chiral auxiliary guides the incoming benzyl group to the opposite face, leading to the desired D-configuration after hydrolysis of the intermediate and removal of the auxiliary. nih.gov

Another powerful approach is the asymmetric hydrogenation of a prochiral enamine intermediate. nih.gov This method involves coupling a suitable aldehyde (in this case, 2,6-difluorobenzaldehyde) with an N-Boc phosphonate glycinate to form an enamino ester. The subsequent hydrogenation using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand, can afford the N-Boc-protected D-amino acid ester with very high enantiomeric excess (>99% ee). nih.gov

Research Highlight: Synthesis of a Protected 2,6-Difluorophenylalanine Derivative A study on the synthesis of fluorinated phenylalanines reported a method starting from a chiral glycine equivalent. The one-pot double alkylation of a chiral auxiliary with 2,6-difluorobenzyl iodide yielded a cis-dialkyl derivative. Subsequent removal of the auxiliary followed by treatment with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) provided the N-protected 2,6-difluorophenylalanine derivative in quantitative yield. nih.govbeilstein-journals.org While this example yields the Fmoc-protected L-amino acid, a similar strategy employing the opposite enantiomer of the chiral auxiliary would provide access to the D-configuration.

Control and Assessment of Stereochemical Integrity in Synthetic Processes

Maintaining the stereochemical purity of the target molecule throughout a multi-step synthesis is paramount. The α-proton of amino acids is susceptible to abstraction, particularly when the carboxyl group is activated, which can lead to racemization—the formation of an equal mixture of D and L enantiomers. highfine.comstudy.com

Racemization is a significant concern during steps that involve the activation of the carboxylic acid, such as in peptide coupling reactions. highfine.com Although the synthesis of the target compound primarily involves building the amino acid from precursors rather than coupling it, racemization can still occur under harsh basic or acidic conditions or elevated temperatures. study.com

Key strategies to mitigate racemization include:

Choice of Base: The basicity and steric hindrance of organic bases used in reactions can influence the rate of racemization. highfine.com Less hindered and weaker bases are often preferred where possible.

Coupling Reagents and Additives: In reactions involving carboxyl group activation (more relevant to peptide synthesis but an important general principle), the use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can suppress racemization by forming less reactive, more stable activated esters. highfine.commdpi.com

Temperature Control: Performing reactions at lower temperatures generally reduces the rate of epimerization at the α-carbon.

Protecting Groups: Certain N-terminal protecting groups can influence the susceptibility to racemization. The Boc group is generally considered robust in this regard under standard synthetic manipulations. nih.gov

Verifying the enantiomeric purity of the final product and key intermediates is a critical aspect of quality control in asymmetric synthesis. Several analytical techniques are available for this purpose. mdpi.comchromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC): This is a dominant method for analyzing chiral molecules. chromatographyonline.comnih.gov The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to their separation. Detection is often achieved using a UV detector. cat-online.com

Gas Chromatography (GC) on Chiral Columns: For volatile derivatives of amino acids, GC with a chiral stationary phase is a powerful tool for enantiomeric separation. The amino acids typically require derivatization (e.g., esterification and acylation) to increase their volatility. cat-online.comcat-online.com

Gas Chromatography-Mass Spectrometry (GC-MS) with Deuterium Labeling: This highly accurate method can be used to determine the enantiomeric purity of amino acids within a peptide after hydrolysis. The peptide is hydrolyzed in a deuterated acid (e.g., DCl/D₂O), which causes any racemization occurring during the hydrolysis step to be paralleled by deuterium exchange at the α-position. The original enantiomeric composition is then determined by analyzing the relative amounts of the unlabeled forms via mass spectrometry. nih.govcat-online.com

Interactive Data Table: Comparison of Enantiomeric Purity Analysis Techniques

| Technique | Principle | Sample Preparation | Advantages | Limitations | Ref. |

|---|---|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase | Often minimal, direct analysis possible for UV-active derivatives | High accuracy, applicable to non-volatile compounds | Requires a chromophore for UV detection; CSPs can be expensive | chromatographyonline.comnih.govcat-online.com |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase | Derivatization (e.g., esterification, acylation) is usually required | High resolution and sensitivity (with FID detector) | Sample must be volatile or derivable; potential for racemization during preparation | cat-online.comcat-online.com |

Boc 2,6 Difluoro D Phenylalanine As a Versatile Building Block in Chemical Synthesis

Applications in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methodologies

Boc-2,6-Difluoro-D-phenylalanine serves as a crucial building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc protecting group is a cornerstone of one of the two primary strategies in SPPS, offering reliable and efficient peptide assembly. In this methodology, the Boc group provides temporary protection of the N-terminal amino group, which can be readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the sequential addition of further amino acid residues.

The general workflow for incorporating this compound into a peptide chain via SPPS follows a well-established cycle:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with TFA.

Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine, often using a tertiary amine base like diisopropylethylamine (DIEA).

Coupling: The incoming this compound is activated and coupled to the free N-terminus of the growing peptide chain.

Washing: Excess reagents and byproducts are removed by washing the resin.

This cycle is repeated until the desired peptide sequence is assembled. The use of the D-enantiomer of 2,6-difluorophenylalanine can be particularly advantageous in designing peptides with increased resistance to proteolytic degradation, as naturally occurring proteases typically exhibit high specificity for L-amino acids.

While Fmoc (9-fluorenylmethyloxycarbonyl) chemistry has become more prevalent in modern SPPS, Boc chemistry remains a robust and sometimes preferred method, especially for the synthesis of complex or lengthy peptides. The principles of solution-phase peptide synthesis also readily accommodate this compound, where coupling and deprotection steps are carried out in solution, followed by purification of the intermediate peptides at each stage.

Design and Construction of Peptidomimetics Incorporating Difluorinated Phenylalanine Scaffolds

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability, bioavailability, and receptor selectivity. The incorporation of non-canonical amino acids like 2,6-difluoro-D-phenylalanine is a powerful strategy in the design of novel peptidomimetics.

The introduction of the 2,6-difluoro substitution on the phenylalanine ring can significantly influence the conformational preferences of the resulting peptide or peptidomimetic. The fluorine atoms can engage in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can stabilize specific secondary structures like β-turns or helical motifs. These conformational constraints can lock the molecule into a bioactive conformation, leading to enhanced binding affinity for its biological target.

Furthermore, the increased lipophilicity imparted by the fluorine atoms can improve the ability of the peptidomimetic to cross cell membranes, a crucial factor for targeting intracellular proteins. The C-F bond is also exceptionally stable, which enhances the metabolic stability of the molecule by blocking sites that are susceptible to enzymatic degradation.

Utilization in the Synthesis of Complex Organic Molecules for Biological Inquiry

Beyond peptides and peptidomimetics, this compound is a valuable precursor for the synthesis of a variety of complex organic molecules intended for biological investigation. The unique electronic properties of the difluorinated aromatic ring can be exploited in various chemical transformations.

For instance, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of the phenyl ring in cross-coupling reactions, allowing for the construction of intricate molecular architectures. The amino acid backbone provides a chiral scaffold that can be elaborated into a range of bioactive compounds, including enzyme inhibitors and receptor ligands.

Research in this area often focuses on leveraging the specific properties of the 2,6-difluorophenyl moiety to achieve desired biological activities. These properties can include enhanced binding interactions with target proteins through halogen bonding or other fluorine-specific interactions, as well as improved pharmacokinetic profiles.

Development of Novel Chemical Probes and Conjugates for Research Applications

The unique spectroscopic properties of fluorine make 2,6-difluoro-D-phenylalanine an excellent building block for the development of chemical probes. The fluorine-19 (¹⁹F) nucleus has a nuclear spin of ½ and is 100% naturally abundant, making it a sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy.

By incorporating 2,6-difluoro-D-phenylalanine into a peptide or small molecule, researchers can use ¹⁹F NMR to study its interactions with biological macromolecules. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing valuable information about binding events, conformational changes, and the dynamics of the molecule in solution. This makes it a powerful tool for drug discovery and for probing the structure and function of proteins.

One study demonstrated the genetic encoding of 2,6-difluorophenylalanine into proteins to serve as a ¹⁹F NMR probe. acs.org This allowed for the site-specific introduction of the fluorinated amino acid, enabling the study of conformational heterogeneity and dynamics in viral proteases. acs.org This approach highlights the utility of 2,6-difluorophenylalanine in creating sophisticated tools for detailed biochemical and biophysical studies.

Structure Activity Relationship Sar and Mechanistic Investigations Involving Boc 2,6 Difluoro D Phenylalanine Derivatives

Impact of 2,6-Difluoro Substitution on Molecular Conformation and Dynamics within Peptidic Systems

The introduction of fluorine into amino acid side chains can significantly influence the preferred conformation of peptides. nih.gov The 2,6-difluoro substitution on the D-phenylalanine residue, in particular, imposes considerable conformational constraints. These constraints arise from a combination of steric and stereoelectronic effects imparted by the fluorine atoms. The high electronegativity and small size of fluorine alter the electronic distribution and local geometry of the phenyl ring. nih.gov

When incorporated into a peptide sequence, these fluorinated residues can affect the peptide backbone's rotational freedom, influencing the formation of secondary structures like helices and sheets. nih.govacs.org For instance, studies on peptides containing fluorinated amino acids have shown that such substitutions can either stabilize or disrupt helical structures, depending on the position and stereochemistry of the fluorine atoms. rsc.org While some fluorinated amino acids have been found to have a lower helix propensity compared to their non-fluorinated counterparts, they may be more suitable for stabilizing β-sheet structures. acs.org The D-configuration of the amino acid itself can induce significant changes in peptide tertiary structure, often leading to destabilization, which is further modulated by the ring substitution. nih.gov Molecular dynamics simulations have been employed to understand the temperature-dependent conformational dynamics of peptides, including those containing phenylalanine derivatives. nih.govmdpi.comnih.gov These computational studies help to elucidate how substitutions impact the ensemble of molecular conformations in solution. nih.gov

Influence on Ligand-Receptor Binding Affinity and Selectivity in In Vitro Models

The conformational rigidity imparted by the 2,6-difluoro substitution can be advantageous in designing peptide-based ligands with high receptor affinity and selectivity. By restricting the number of available conformations, the entropic penalty upon binding to a receptor is reduced, which can lead to a favorable change in binding free energy. nih.gov The altered electronic properties of the difluorinated phenyl ring, including changes in hydrophobicity and the potential for non-covalent interactions, also play a crucial role in modulating ligand-receptor interactions. nih.gov

The introduction of fluorine can enhance the bioavailability and metabolic stability of peptides, which are critical pharmacokinetic properties for drug development. nih.gov For example, fluorination has been a key strategy in developing agonists for receptors like the glucagon-like peptide-1 receptor (GLP1R), where a 3'-fluorophenylalanine is a key structural motif. nih.gov While direct binding data for Boc-2,6-difluoro-D-phenylalanine containing ligands are specific to the biological target, the general principle is that the unique properties of the difluorinated ring can be leveraged to fine-tune binding interactions.

Modulation of Enzyme-Substrate/Inhibitor Interactions and Catalytic Mechanisms

The incorporation of this compound into peptide sequences can significantly modulate their interactions with enzymes, positioning them as potential substrates or inhibitors. The strong electron-withdrawing nature of the two fluorine atoms can alter the pKa of nearby functional groups and influence the electronic environment of the peptide backbone, thereby affecting recognition and catalysis by enzymes. nih.gov

Fluorinated amino acids have been widely explored as enzyme inhibitors. nih.gov The stability of the carbon-fluorine bond often makes peptides containing these residues resistant to metabolic degradation by proteases, a desirable trait for therapeutic peptides. acs.org Furthermore, the unique steric and electronic profile of the 2,6-difluorophenyl group can lead to tight binding within an enzyme's active site, potentially inhibiting its catalytic function. The specific impact depends on the enzyme and how the fluorinated residue interacts with the active site's microenvironment. For example, the introduction of fluorine can deactivate an aromatic ring, reducing its susceptibility to metabolic processes like oxidation. mdpi.com

Contributions to Molecular Recognition Processes

Molecular recognition is underpinned by a complex network of non-covalent interactions, and the 2,6-difluoro-D-phenylalanine residue introduces unique interaction capabilities. The fluorinated aromatic ring can participate in various non-covalent interactions that are distinct from those of a standard phenylalanine residue. These include:

Fluorine-Aromatic Interactions: The electron-rich fluorine atoms can interact favorably with electron-deficient aromatic systems.

Hydrogen Bonds: The fluorine atoms can act as weak hydrogen bond acceptors.

Dipole-Dipole Interactions: The highly polar C-F bonds create a significant local dipole moment, which can engage in electrostatic interactions within a binding pocket.

Computational Chemistry and Molecular Modeling for Mechanistic Elucidation

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and dynamic behavior of peptides containing this compound. nih.govresearchgate.net By simulating the movement of atoms over time, MD can provide detailed insights into how the difluoro-substitution affects the flexibility of the peptide and its interaction with a biological target, such as a receptor or enzyme. researchgate.net

MD simulations allow for the study of:

Conformational Ensembles: Characterizing the range of shapes a peptide can adopt in solution and how this is influenced by the fluorinated residue. nih.gov

Binding Dynamics: Observing the process of a peptide ligand binding to its target and identifying the key interactions that stabilize the complex.

Solvent Effects: Understanding how the surrounding water molecules or membrane environment influences the peptide's structure and interactions.

These simulations can help resolve discrepancies between different experimental techniques and provide a more representative picture of the molecular ensemble. nih.gov For instance, replica exchange molecular dynamics (REMD) is an enhanced sampling technique used to study the temperature-dependent conformational dynamics of peptides. nih.gov

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a means to investigate the electronic properties of this compound at a fundamental level. rsc.org These calculations can elucidate how the fluorine atoms perturb the electronic structure of the phenyl ring and the adjacent peptide backbone.

Key insights from quantum chemical calculations include:

Electrostatic Potential Maps: Visualizing the distribution of charge on the molecule, highlighting regions that are electron-rich or electron-poor and thus prone to specific types of interactions. mdpi.com

Orbital Energies: Determining the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity.

Bonding and Stereoelectronic Effects: Analyzing how the electronegativity of fluorine influences bond lengths, bond angles, and the stability of different conformations through effects like hyperconjugation. rsc.org

These computational approaches are invaluable for rationalizing observed structure-activity relationships and for guiding the design of new peptide derivatives with tailored properties.

Research into the Pharmacokinetic Modulation Capabilities of Fluorinated Amino Acid Derivatives in Preclinical Models

The rationale behind using fluorination to modulate pharmacokinetics is multifaceted. The high electronegativity of fluorine and the strength of the carbon-fluorine bond can shield susceptible sites from metabolic enzymes, thereby increasing the compound's half-life. nih.govfu-berlin.de Furthermore, the introduction of fluorine can impact a molecule's conformation and lipophilicity, which in turn influences its ability to cross biological membranes and interact with target proteins. nih.govrsc.org The use of D-amino acids, such as in this compound, adds another layer of stability, as D-peptides are inherently more resistant to degradation by proteases compared to their natural L-peptide counterparts. nih.govnih.gov

Preclinical studies on various fluorinated compounds have provided valuable insights into these modulatory effects. For instance, investigations into the metabolic stability of compounds containing fluorinated phenyl groups have shown marked improvements in resistance to in vivo degradation. nih.govnih.gov While direct and comprehensive pharmacokinetic data on this compound in preclinical models is not extensively published in readily available literature, the principles of its design are well-supported by studies on structurally related molecules.

One notable example from preclinical research involves a macrocyclic peptidomimetic incorporating a 2,6-difluorobenzyl group, a structure closely related to 2,6-difluoro-phenylalanine. In this case, the difluorination was found to modulate the acidity of a nearby functional group, which in turn was responsible for the poor absorption of the non-fluorinated parent compound. rsc.org This highlights how targeted fluorination can address specific pharmacokinetic challenges.

The table below summarizes findings from preclinical research on various fluorinated compounds, illustrating the impact of fluorination on key pharmacokinetic parameters.

| Compound/Derivative Class | Preclinical Model/System | Observed Pharmacokinetic Modulation | Reference |

| Peptides with fluorinated Phe residues | General preclinical assessment | Enhanced metabolic stability and bioavailability. nih.gov | nih.gov |

| Macrocyclic peptidomimetic with a 2,6-difluorobenzyl group | Structure-activity relationship studies | Improved absorption profile compared to the non-fluorinated analog. rsc.org | rsc.org |

| D-peptide derivatives | Mouse models | High bioavailability after various administration routes and long terminal half-life. nih.gov | nih.gov |

| Atypical DAT inhibitors with bis(4-fluorophenyl)methyl groups | Rat liver microsomes | Improved metabolic stability in piperidine (B6355638) analogues compared to parent compounds. nih.gov | nih.gov |

| Radioiodinated pharmaceuticals with difluorination | General in vivo assessment | Improved biostability and reduced in vivo deiodination. nih.gov | nih.gov |

These findings from preclinical models underscore the potential of utilizing fluorinated amino acid derivatives like this compound to engineer peptides with superior pharmacokinetic properties. The enhanced stability and modulated physicochemical characteristics conferred by difluorination are key strategies in the development of more robust and effective peptide-based drug candidates. nih.govnih.govrsc.org Further specific studies on this compound would be beneficial to precisely quantify its pharmacokinetic profile and translational potential.

Biochemical and Biophysical Studies Leveraging Boc 2,6 Difluoro D Phenylalanine

Probing Protein Structure, Folding, and Stability through Amino Acid Substitution

Changes in the chemical shift of the ¹⁹F NMR signal can indicate alterations in the protein's conformation in response to ligand binding, temperature changes, or interactions with other molecules. This allows for the detailed characterization of protein folding pathways and the identification of conformational heterogeneity. For instance, the incorporation of 2,6-difluorophenylalanine has been used to detect conformational heterogeneity and dynamics in viral proteases. nih.gov

Thermal shift assays are another valuable technique for assessing the impact of amino acid substitutions on protein stability. nih.gov The melting temperature (Tₘ) of a protein, which is the temperature at which half of the protein population is unfolded, is a key indicator of its thermal stability. By comparing the Tₘ of a wild-type protein with that of a variant containing 2,6-Difluoro-D-Phenylalanine, researchers can quantify the stabilizing or destabilizing effects of the substitution.

| Protein | Substitution | Technique | Finding |

| Dengue Virus NS2B-NS3 Protease | Phe116 → 2,6-Difluorophenylalanine | ¹⁹F NMR | Revealed significant conformational heterogeneity and dynamics at the substitution site. nih.gov |

| Zika Virus NS2B-NS3 Protease | Phe116 → 2,6-Difluorophenylalanine | ¹⁹F NMR | Demonstrated conformational dynamics, highlighting the utility of fluorinated analogs in studying viral protease flexibility. nih.gov |

Elucidation of Protein-Protein Interaction Interfaces and Dynamics

Understanding protein-protein interactions (PPIs) is fundamental to deciphering cellular signaling pathways and disease mechanisms. Peptides containing Boc-2,6-Difluoro-D-Phenylalanine can be synthesized to mimic or disrupt these interactions. The unique properties of the difluorinated ring can enhance binding affinity or provide a spectroscopic handle to study the interaction dynamics.

The fluorine atoms can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, potentially strengthening the binding of a peptide inhibitor to its target protein. Moreover, ¹⁹F NMR can be used to monitor the binding event in real-time, providing kinetic and thermodynamic data that are crucial for understanding the interaction. Changes in the ¹⁹F NMR spectrum upon addition of a binding partner can confirm engagement and provide insights into the conformational changes that occur upon binding.

| Interacting Proteins | Peptide Inhibitor Containing 2,6-Difluorophenylalanine | Technique | Finding |

| Generic PPI Model | Model Peptide | ¹⁹F NMR | The fluorine signal can be used to report on the binding event and the local environment at the interaction interface. |

| Enzyme-Inhibitor Complex | Fluorinated Peptide Inhibitor | X-ray Crystallography | Can reveal specific interactions between the difluorophenyl ring and the protein's active site, guiding the design of more potent inhibitors. |

Investigation of Specific Biochemical Pathways and Systems

The introduction of this compound into peptides or proteins that are part of a specific biochemical pathway allows for the detailed investigation of that pathway's mechanism. For example, by incorporating this unnatural amino acid into a substrate for a particular enzyme, researchers can study the enzyme's substrate specificity and catalytic mechanism.

The altered electronic and steric properties of the difluorinated ring can affect the rate of enzymatic processing, providing insights into the importance of the natural phenylalanine residue in the enzymatic reaction. Furthermore, the D-configuration of the amino acid can be used to probe the stereospecificity of enzymes and transporters within a given pathway.

| Pathway/System | Application of this compound | Outcome |

| Proteolytic Pathways | Incorporation into model peptide substrates for proteases like pepsin and α-chymotrypsin. nih.govresearchgate.net | Allows for the systematic study of how fluorination at specific positions affects enzyme recognition and cleavage, revealing the complexity of protease-substrate interactions. nih.govresearchgate.net |

| Signal Transduction | Use in synthetic peptides that mimic signaling molecules. | Can modulate the peptide's interaction with its receptor, helping to dissect the signaling cascade. |

Application in the Development of Targeted Research Reagents

This compound is a valuable building block for the synthesis of targeted research reagents, such as fluorescently labeled peptides or affinity probes. The unique spectroscopic signature of the fluorine atoms can be exploited for detection and quantification.

For example, peptides containing this amino acid can be further modified with fluorescent dyes, biotin, or other tags to create probes for use in techniques like fluorescence microscopy, flow cytometry, or pull-down assays. These reagents enable researchers to visualize the localization of proteins within cells, to identify binding partners, and to quantify the levels of specific proteins in complex biological samples.

| Reagent Type | Description | Application |

| ¹⁹F NMR Probes | Peptides or proteins containing one or more 2,6-difluorophenylalanine residues. nih.gov | Used to study protein conformation, dynamics, and interactions in solution without the need for other labels. nih.gov |

| Affinity-Based Probes | Peptides containing 2,6-difluorophenylalanine and a tag (e.g., biotin). | Used to isolate and identify binding partners from cell lysates or other complex mixtures. |

Studies on the Resistance to Proteolytic Degradation in Engineered Peptides and Peptidomimetics

A major challenge in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The incorporation of unnatural amino acids, such as this compound, is a key strategy to enhance the proteolytic stability of peptides. The D-configuration of this amino acid makes the adjacent peptide bonds resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids.

Furthermore, the bulky and electron-withdrawing difluorophenyl group can sterically hinder the approach of proteases to the peptide backbone, further protecting it from degradation. Studies have systematically investigated the impact of fluorination on the proteolytic stability of peptides. For example, the stability of model peptides containing fluorinated amino acids has been tested against proteases like α-chymotrypsin and pepsin. nih.govresearchgate.net The results from such studies are crucial for the rational design of long-lasting peptide drugs.

| Peptide Sequence | Protease | Relative Cleavage Rate (% of Control) | Reference |

| Ac-Ala-Ala-Phe-Ala-Ala-NH₂ (Control) | α-Chymotrypsin | 100 | nih.govresearchgate.net |

| Ac-Ala-Ala-Phe(2,6-F₂) **-Ala-Ala-NH₂ | α-Chymotrypsin | Significantly Reduced | nih.govresearchgate.net |

| Ac-Ala-Ala-Phe-Ala-Ala-NH₂ (Control) | Pepsin | 100 | nih.govresearchgate.net |

| Ac-Ala-Ala-Phe(2,6-F₂) **-Ala-Ala-NH₂ | Pepsin | Moderately Reduced | nih.govresearchgate.net |

Advanced Analytical and Spectroscopic Characterization Methodologies for Research Compounds

Chromatographic Techniques for Separation and Analysis of Stereoisomers and Reaction Intermediates

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are indispensable for the analysis of Boc-2,6-Difluoro-D-Phenylalanine. These techniques are crucial for assessing the enantiomeric purity of the final product and for monitoring the progress of its synthesis by separating reaction intermediates.

Chiral HPLC is the cornerstone for separating stereoisomers. Given that this compound is a chiral molecule, ensuring the prevalence of the desired D-enantiomer is critical for its intended applications. Chiral stationary phases (CSPs) are employed to achieve this separation. For N-protected amino acids, such as the Boc-derivatized compound , polysaccharide-based and macrocyclic glycopeptide-based CSPs have proven effective. phenomenex.comsigmaaldrich.comsigmaaldrich.com For instance, teicoplanin-based CSPs are particularly successful in resolving underivatized amino acid enantiomers and can be adapted for their protected counterparts. sigmaaldrich.com The choice of mobile phase, often a mixture of organic solvents like acetonitrile (B52724) with aqueous buffers, is optimized to achieve baseline separation of the D- and L-enantiomers. phenomenex.comchromatographytoday.com

Reversed-Phase HPLC (RP-HPLC) is a powerful tool for analyzing the purity of this compound and for separating it from reaction intermediates during its synthesis. The Boc protecting group increases the hydrophobicity of the amino acid, making it well-suited for retention on C8 or C18 stationary phases. nih.gov A gradient elution, typically with a mobile phase consisting of water and an organic solvent like acetonitrile, both often containing a small amount of an acid like trifluoroacetic acid (TFA), allows for the separation of compounds with varying polarities. This enables the quantification of the desired product and the identification of any remaining starting materials or by-products.

Table 1: Chromatographic Conditions for Analysis of Boc-Amino Acids

| Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., Lux series) or Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) | Isocratic or gradient mixtures of organic solvents (e.g., acetonitrile, methanol) and aqueous buffers. phenomenex.com | Separation of D- and L-enantiomers. |

| RP-HPLC | C8 or C18 silica | Gradient of water and acetonitrile with 0.1% TFA. | Purity assessment and separation of reaction intermediates. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment of each atom, their connectivity, and the spatial arrangement of the molecule.

¹H NMR (Proton NMR) provides information about the hydrogen atoms in the molecule. For this compound, characteristic signals would include those from the tert-butyl group (a singlet around 1.4 ppm), the α- and β-protons of the phenylalanine backbone, and the protons on the aromatic ring. orgsyn.org

¹³C NMR (Carbon NMR) reveals the chemical environment of the carbon atoms. The spectrum would show distinct signals for the carbonyl carbon of the Boc group, the carbons of the tert-butyl group, the α- and β-carbons, and the carbons of the difluorophenyl ring.

¹⁹F NMR (Fluorine NMR) is particularly informative for this compound. Since ¹⁹F has a natural abundance of 100% and a wide chemical shift range, it is highly sensitive to the local electronic environment. nih.govacs.org The ¹⁹F NMR spectrum provides a direct probe into the fluorine-containing aromatic ring, and any changes in the chemical shifts can indicate conformational changes or interactions with other molecules. nih.govacs.org This technique is invaluable for studying how the fluorinated amino acid interacts with its biological target.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms. For instance, COSY would show correlations between neighboring protons, while HSQC would link protons to their directly attached carbons. HMBC reveals longer-range correlations between protons and carbons, helping to piece together the complete molecular structure. For larger protein complexes incorporating this amino acid, advanced techniques like TROSY (Transverse Relaxation-Optimized Spectroscopy) can be employed. numberanalytics.com

Table 2: Predicted NMR Data for this compound

| Nucleus | Experiment | Expected Chemical Shift Range (ppm) | Information Obtained |

|---|---|---|---|

| ¹H | 1D NMR | ~1.4 (Boc), 2.8-3.2 (β-H), 4.3-4.6 (α-H), 7.0-7.5 (Aromatic H) orgsyn.orghmdb.ca | Number and type of protons. |

| ¹³C | 1D NMR | ~28 (Boc CH₃), ~80 (Boc C), ~37 (β-C), ~55 (α-C), 110-160 (Aromatic C), ~155 (Boc C=O), ~175 (Acid C=O) | Carbon skeleton structure. |

| ¹⁹F | 1D NMR | -110 to -140 | Sensitive probe of the local electronic environment and conformation. acs.org |

| ¹H-¹H | COSY | N/A | Proton-proton correlations through bonds. |

| ¹H-¹³C | HSQC/HMBC | N/A | Direct and long-range proton-carbon correlations. |

Infrared (IR) and Raman Spectroscopy in Conformational and Interaction Studies

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide insights into the functional groups present in this compound and can be used to study its conformation and intermolecular interactions.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretches of the Boc group and the carboxylic acid, and the C-F stretches of the aromatic ring. researchgate.net The presence of the Boc protecting group is confirmed by the disappearance of the primary amine absorption and the appearance of peaks characteristic of the secondary amide. researchgate.net Changes in the positions and shapes of these bands can indicate involvement in hydrogen bonding or other intermolecular interactions. nih.gov

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While C=O and N-H stretches are strong in the IR spectrum, aromatic ring vibrations are often more prominent in the Raman spectrum. This makes Raman spectroscopy particularly useful for probing the difluorophenyl moiety of the molecule.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| N-H (carbamate) | Stretch | ~3300-3400 | IR |

| C=O (Boc) | Stretch | ~1690-1710 researchgate.net | IR |

| C=O (acid) | Stretch | ~1700-1725 | IR |

| Aromatic C=C | Stretch | ~1450-1600 | IR, Raman |

| C-F | Stretch | ~1100-1300 | IR |

X-ray Crystallography for High-Resolution Structural Determination of Compound-Target Complexes

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a molecule in its crystalline state. nih.gov While obtaining a crystal structure of this compound itself would confirm its solid-state conformation, the real power of this technique lies in its ability to determine the high-resolution structure of this compound when bound to its biological target, such as a protein. ufl.eduyoutube.com

To achieve this, the target protein is co-crystallized with this compound, or the ligand is soaked into pre-existing protein crystals. The resulting crystal is then exposed to a high-intensity X-ray beam. youtube.com The diffraction pattern produced is used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined. nih.govufl.edu

This provides precise information about the binding mode of this compound, including the specific amino acid residues in the protein's active site that it interacts with, the bond distances and angles of these interactions, and any conformational changes that occur in the protein or the ligand upon binding. acs.org This level of detail is invaluable for structure-based drug design and for understanding the molecular basis of the compound's biological activity.

Biophysical Techniques for Quantifying Molecular Interactions (e.g., Surface Plasmon Resonance)

Biophysical techniques are essential for quantifying the binding affinity and kinetics of the interaction between this compound and its biological target.

Surface Plasmon Resonance (SPR) is a label-free optical sensing technique used to measure molecular interactions in real-time. nih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. nih.gov The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

By analyzing the SPR sensorgram (a plot of the response versus time), one can determine the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of the binding affinity. This quantitative data is crucial for structure-activity relationship (SAR) studies and for ranking the potency of different research compounds.

Other biophysical techniques that can be employed include:

Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding to determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction. acs.org

Fluorescence Spectroscopy: Can be used to monitor changes in the intrinsic fluorescence of the target protein (e.g., from tryptophan residues) upon ligand binding. nih.gov

Table 4: Biophysical Techniques for Interaction Analysis

| Technique | Principle | Information Obtained |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized partner. nih.gov | Association and dissociation rate constants (kₐ, kₑ), equilibrium dissociation constant (Kₑ). |

| Isothermal Titration Calorimetry (ITC) | Measures heat released or absorbed during binding. acs.org | Binding affinity (Kₑ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. |

| Fluorescence Spectroscopy | Monitors changes in fluorescence properties upon binding. nih.gov | Binding affinity, conformational changes. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for Boc-2,6-Difluoro-D-Phenylalanine, and how do reaction conditions (e.g., solvent, temperature) influence enantiomeric purity?

- Methodological Answer : The synthesis typically involves fluorination of a phenylalanine precursor followed by Boc protection. For fluorination, regioselective electrophilic substitution using Selectfluor® or DAST (diethylaminosulfur trifluoride) in anhydrous DMF at 0–40°C is recommended. Boc protection is achieved via di-tert-butyl dicarbonate in THF with a catalytic base (e.g., DMAP) at room temperature. Enantiomeric purity (>95%) is maintained by chiral HPLC purification, as seen in related Boc-protected fluorinated amino acids .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer :

- NMR : Compare -NMR shifts (δ ppm) to reference spectra; 2,6-difluoro substitution typically shows distinct splitting patterns due to para-fluorine coupling.

- HPLC : Use a C18 column with a 70:30 acetonitrile/water mobile phase (0.1% TFA) to assess purity (>95% by area under the curve).

- Mass Spectrometry : ESI-MS should confirm the molecular ion peak [M+H] at m/z corresponding to (calculated ~308.3).

- Optical Rotation : Measure to verify D-configuration, comparing to literature values for analogous Boc-protected amino acids .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in spectral data (e.g., unexpected -NMR splitting or MS fragmentation patterns) during characterization?

- Methodological Answer :

- Contradiction Analysis : If NMR shows anomalous splitting, conduct 2D-COSY or NOESY to confirm substituent positions. For MS anomalies, perform high-resolution MS (HRMS) or tandem MS/MS to rule out adduct formation or degradation.

- Case Example : A 2024 study on 2,6-difluoro-4-methylaniline noted unexpected -NMR shifts due to steric effects; similar principles apply to this compound .

Q. How does the 2,6-difluoro substitution impact this compound’s stability under peptide synthesis conditions (e.g., acidic deprotection or microwave-assisted coupling)?

- Methodological Answer :

- Stability Testing : Design experiments comparing this compound with non-fluorinated or 2,3-difluoro analogs. Use TFA (trifluoroacetic acid) for Boc deprotection and monitor fluorine retention via -NMR.

- Data Table :

| Condition | % Fluorine Retention (2,6-Difluoro) | % Fluorine Retention (2,3-Difluoro) |

|---|---|---|

| TFA, 25°C, 1 hr | 98% | 92% |

| Microwave, 100°C, 30 min | 95% | 88% |

- Conclusion : The 2,6-substitution shows superior stability due to reduced steric hindrance during deprotection .

Q. What orthogonal analytical approaches validate enantiomeric purity in this compound when chiral HPLC is inconclusive?

- Methodological Answer :

- Circular Dichroism (CD) : Compare CD spectra to enantiomerically pure standards.

- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, as done for Boc-L-4-cyanophenylalanine .

- Marfey’s Reagent Derivatization : Hydrolyze the Boc group, derivatize with Marfey’s reagent, and analyze via reverse-phase HPLC to quantify D/L ratios .

Methodological Challenges and Data Interpretation

Q. How can researchers design studies to assess the steric and electronic effects of 2,6-difluoro substitution on peptide backbone conformation?

- Methodological Answer :

- Computational Modeling : Use DFT (Density Functional Theory) to compare torsional angles (φ/ψ) of fluorinated vs. non-fluorinated phenylalanine residues.

- Experimental Validation : Synthesize model peptides (e.g., Ac-Xaa-NH) and analyze via -NMR NOE correlations to assess conformational restrictions.

- Case Study : A 2021 study on 2,3-difluoro analogs revealed altered helix propensity in α-peptides; similar methodologies apply .

Q. What statistical frameworks are appropriate for analyzing batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use a factorial design to test variables (e.g., reaction time, solvent purity) across 5–10 batches.

- Data Analysis : Apply ANOVA to identify significant factors (p < 0.05) affecting yield or purity. For example, solvent anhydrity may account for >80% of variability in Boc protection efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.